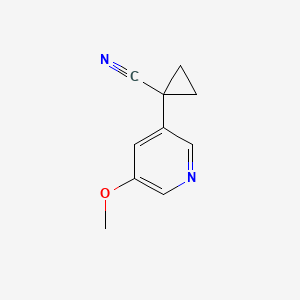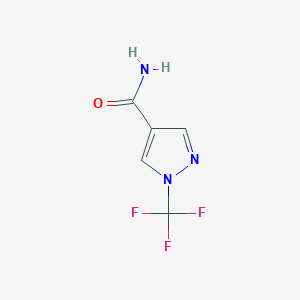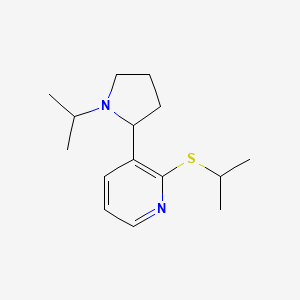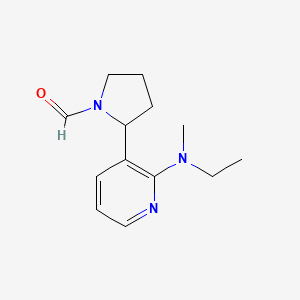![molecular formula C8H7BrN4O B11800912 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide: is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 2-position makes this compound unique. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide typically involves the following steps:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carbohydrazide Formation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 2-position. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrazide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Oxo derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.
Mécanisme D'action
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing its versatility in research and drug development.
Propriétés
Formule moléculaire |
C8H7BrN4O |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-4-2-6(8(14)13-10)12-7(4)11-3-5/h1-3H,10H2,(H,11,12)(H,13,14) |
Clé InChI |
ZBMXAUVZSHODEU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=NC=C1Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)









